molecular formula C10H10N2O2S B1483809 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 2090590-47-7

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1483809
CAS RN: 2090590-47-7
M. Wt: 222.27 g/mol
InChI Key: NNZFFDXUZFWQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid (2-TPPA) is an organic compound belonging to the class of carboxylic acids. It is a thiophene derivative and is widely used in scientific research due to its unique properties. 2-TPPA has been used in the synthesis of various compounds, such as thiophene derivatives, oxazoles, and pyrazoles, as well as in the synthesis of polymers. It has been studied for its potential applications in a variety of fields, such as biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives: , such as 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid, have been explored for their pharmacological properties . They exhibit a range of activities including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . These compounds can be synthesized using methods like the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to create aminothiophene derivatives .

Material Science

In material science, thiophene-based molecules play a significant role in the development of organic semiconductors . They are used in organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) due to their excellent electronic properties .

Industrial Chemistry

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They help protect materials from corrosion, thereby extending the life of industrial equipment and reducing maintenance costs .

Electronics

The electronic applications of thiophene derivatives include their use in adhesion promoters between metal oxide and polythiophene layers. This is crucial for the production of multilayer electronic devices .

Environmental Science

In environmental science, thiophene derivatives could be used to detect and absorb pollutants . Their ability to bind to various substances makes them potential candidates for environmental sensors and clean-up materials .

Agriculture

Thiophene derivatives have potential applications in agriculture as well. They could be used to develop new pesticides or plant growth regulators . The molecular structure of thiophene allows for a variety of functional groups to be attached, which can be tailored to target specific pests or promote growth in crops .

properties

IUPAC Name

2-(4-thiophen-3-ylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZFFDXUZFWQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.